![molecular formula C15H17N3O2 B5555394 N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5555394.png)
N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide
Overview
Description
N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide is a novel benzodiazepine-like compound . It is a type of 1,2,4-oxadiazole, which is a class of heterocyclic aromatic chemical compounds . This compound has all pharmacophores for interaction with benzodiazepine receptors including an aromatic ring, a hydrogen bind acceptor, and lipophilic group .
Molecular Structure Analysis
1,2,4-Oxadiazoles, including N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide, are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms . They possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Scientific Research Applications
Chemical Synthesis and Molecular Structure Analysis :
- Kawashima and Tabei (1986) explored the chemical reactions of benzamide oxime with N, N'-dicyclohexylcarbodiimide, leading to the formation of compounds including 5-cyclohexylamino-3-phenyl-1,2,4-oxadiazole. This study provides insights into the synthesis and potential applications of related oxadiazole compounds (Kawashima & Tabei, 1986).
- Viterbo, Calvino, and Serafino (1980) determined the crystal and molecular structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate in a specific chemical reaction. Their work contributes to the understanding of the structural properties of such compounds (Viterbo, Calvino, & Serafino, 1980).
Biological and Pharmacological Studies :
- A study on UK-383,367, a related compound, by Allan et al. (2006), highlights its potential as a procollagen C-proteinase inhibitor for the treatment of post-surgical dermal scarring. This study emphasizes the metabolism and pharmacokinetics of such compounds in biological systems (Allan et al., 2006).
- Du et al. (2021) described a novel synthesis method for 1,2,4-oxadiazole-3-carboxamide, a compound extensively used in pharmaceutical chemistry. This research offers a new perspective on the synthesis of oxadiazole derivatives (Du et al., 2021).
Exploration of Novel Compounds and Applications :
- Research by Rajak et al. (2013) on novel limonene and citral based 2,5-disubstituted-1,3,4-oxadiazoles explores their potential antiepileptic activity, demonstrating the diverse pharmacological applications of oxadiazole derivatives (Rajak et al., 2013).
- Il’in et al. (2018) discussed the synthesis of 2-methyl-5-amino-1,2,4-oxadiazolium bromides, highlighting the reactivity of such compounds and their potential applications in chemical synthesis (Il’in et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-14(16-12-9-5-2-6-10-12)15-17-13(18-20-15)11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFNGVFOJVEICI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NC(=NO2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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